2-(Iodomethyl)tetrahydropyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(iodomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPXWUHXEXKVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376695 | |

| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43216-12-2 | |

| Record name | 2-(IODOMETHYL)TETRAHYDROPYRAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(iodomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Utility of 2-(Iodomethyl)tetrahydropyran

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of specific structural motifs is paramount to achieving desired molecular complexity and biological activity. Among these, the tetrahydropyran (THP) ring system has emerged as a scaffold of significant interest.[1] 2-(Iodomethyl)tetrahydropyran (CAS No. 43216-12-2) is a versatile bifunctional reagent that combines the favorable physicochemical properties of the THP ring with the synthetic utility of a primary alkyl iodide. The THP moiety is not merely a passive cyclic ether; it is recognized as a valuable bioisostere for carbocyclic rings like cyclohexane, offering improved aqueous solubility and the potential for hydrogen bond interactions, which can enhance pharmacokinetic profiles in drug candidates.

This technical guide provides a comprehensive examination of the structure of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular architecture, the spectroscopic techniques used for its characterization, its logical synthesis, and its inherent reactivity. The objective is to furnish a deep, field-proven understanding that bridges theoretical structure with practical application, empowering scientists to leverage this reagent effectively in their synthetic endeavors.

Part 1: Molecular Architecture and Physicochemical Properties

Core Structure

The fundamental structure of this compound consists of a saturated six-membered oxygen-containing heterocycle, known systematically as oxane, which is substituted at the C2 position with an iodomethyl (-CH₂I) group.[2][3] The presence of the ether oxygen atom within the ring significantly influences the molecule's polarity and conformational behavior compared to its carbocyclic analog, (iodomethyl)cyclohexane. The carbon-iodine bond is the primary site of reactivity, being relatively weak and polarized, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions.[2][4]

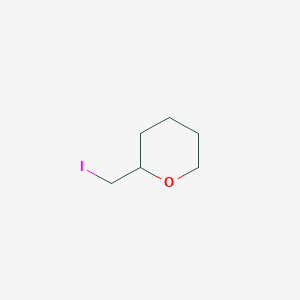

Caption: 2D structure of this compound.

Stereochemistry and Conformation

The C2 carbon atom is a stereocenter, meaning this compound is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. The control of stereochemistry is critical in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Like cyclohexane, the tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, the iodomethyl substituent at C2 can occupy either an axial or an equatorial position. The equatorial position is generally favored to reduce 1,3-diaxial interactions, though the conformational preference can be influenced by solvent and other substituents.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for predicting the compound's behavior in various chemical environments, from reaction solvents to biological media.

| Property | Value | Source |

| CAS Number | 43216-12-2 | [2] |

| Molecular Formula | C₆H₁₁IO | [5] |

| Molecular Weight | 226.06 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 229.1°C at 760 mmHg | [3] |

| Density | 1.645 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [5] |

| LogP (calculated) | 1.9905 | [5] |

Part 2: Spectroscopic Elucidation of the Structure

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms. For this compound, we expect a complex spectrum due to the diastereotopic protons on the ring.

-

Iodomethyl Protons (-CH₂I): These two protons are adjacent to the chiral center (C2) and are therefore diastereotopic. They are expected to appear as a multiplet (typically a doublet of doublets) around δ 3.1-3.4 ppm. The large, electronegative iodine atom deshields these protons.

-

C2 Proton (-O-CH-CH₂I): This proton is adjacent to the ring oxygen and the iodomethyl group, leading to significant deshielding. It would appear as a multiplet around δ 3.2-3.6 ppm.

-

C6 Protons (-O-CH₂-): These two protons are adjacent to the ring oxygen and are diastereotopic. They will appear as two separate multiplets, one axial and one equatorial, typically in the range of δ 3.4-4.0 ppm.

-

Ring Methylene Protons (C3, C4, C5): These six protons will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2-1.9 ppm.

Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ring CH₂ (C3, C4, C5) | 1.2 - 1.9 | m (multiplet) |

| -CH₂I | 3.1 - 3.4 | m |

| H2 (-CH-) | 3.2 - 3.6 | m |

| H6 (-OCH₂-) | 3.4 - 4.0 | m |

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the molecule.

-

Iodomethyl Carbon (-CH₂I): This carbon is directly attached to iodine, which, due to the "heavy atom effect," causes a significant upfield shift. It is expected to appear at a remarkably low chemical shift, typically around δ 5-10 ppm. This is a highly diagnostic peak.

-

Ring Carbons: The C2 and C6 carbons, being adjacent to the electronegative oxygen, will be the most downfield of the ring carbons (δ 75-85 ppm and δ 65-70 ppm, respectively). The remaining ring carbons (C3, C4, C5) will appear further upfield (δ 20-35 ppm).

Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂I | 5 - 10 |

| C4 | 20 - 25 |

| C5 | 25 - 30 |

| C3 | 30 - 35 |

| C6 | 65 - 70 |

| C2 | 75 - 85 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[6]

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds in the THP ring and methyl group.

-

C-O-C Stretching: A strong, prominent absorption band between 1050-1150 cm⁻¹ is the hallmark of the cyclic ether functional group. For the parent tetrahydropyran, this appears around 1090 cm⁻¹.[7][8]

-

C-I Stretching: A weaker absorption in the far-IR region, typically around 500-600 cm⁻¹, corresponds to the C-I bond stretch.

Table of Key IR Absorption Frequencies

| Bond | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H | Alkane | 2850 - 3000 | Strong |

| C-O-C | Cyclic Ether | 1050 - 1150 | Strong |

| C-I | Alkyl Iodide | 500 - 600 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 226.

-

Key Fragments:

-

[M-I]⁺: Loss of the iodine atom is a very common fragmentation pathway for alkyl iodides, which would result in a peak at m/z = 99. This fragment corresponds to the tetrahydropyran-2-ylmethyl cation.

-

[M-CH₂I]⁺: Cleavage of the entire iodomethyl group would yield the tetrahydropyranyl cation at m/z = 85. This is often a base peak for 2-substituted THP derivatives.[9]

-

I⁺: A peak at m/z = 127 corresponding to the iodine cation may also be observed.

-

Part 3: Synthesis and Reactivity

Synthetic Strategy: A Self-Validating Protocol

The most direct and reliable synthesis of this compound is via nucleophilic substitution on the corresponding alcohol, (tetrahydropyran-2-yl)methanol. This transformation is typically achieved under conditions that favor an S_N2 mechanism, such as the Appel reaction or a Finkelstein-type reaction. The Finkelstein approach is often preferred for its mild conditions and operational simplicity. The protocol described here is adapted from the well-established synthesis of the 4-isomer, ensuring a high probability of success.[10][11]

Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol (Appel Reaction):

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.). Dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Substrate Addition: Add (tetrahydropyran-2-yl)methanol (1.0 eq.) to the cooled solution.

-

Iodine Addition: Add iodine (I₂) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. The solution will turn dark brown.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Causality: The Appel reaction is chosen for its high efficiency in converting primary alcohols to alkyl iodides under mild conditions. Imidazole acts as a catalyst and acid scavenger, while triphenylphosphine is consumed to form triphenylphosphine oxide, a highly favorable thermodynamic sink that drives the reaction to completion.

Chemical Reactivity

The synthetic value of this compound stems from the high reactivity of the primary C-I bond. As a soft nucleophile, iodide is an excellent leaving group, making the compound an ideal substrate for S_N2 reactions with a wide range of nucleophiles.

-

Nucleophilic Substitution: It readily reacts with alkoxides, phenoxides, carboxylates, and carbanions to form new C-O and C-C bonds, effectively installing the (tetrahydropyran-2-yl)methyl group onto a target molecule. This reactivity is central to its role as a key building block in multi-step syntheses.[2]

Part 4: Applications in Research and Drug Development

A Versatile Synthetic Building Block

The ability to easily displace the iodide makes this compound a valuable electrophile for introducing the THP-methyl moiety. This is particularly useful in the synthesis of natural products and their analogs, where saturated oxygen heterocycles are common structural features.[12]

The Tetrahydropyran Moiety in Medicinal Chemistry

The incorporation of the THP ring into drug candidates is a deliberate strategy to optimize pharmacokinetic properties.

-

Improved ADME Properties: Compared to a lipophilic cyclohexyl ring, the THP ring reduces the overall lipophilicity (LogP) of a molecule, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets like enzyme active sites or receptors, thereby increasing binding affinity and selectivity.

-

Scaffold Rigidity: The THP ring provides a conformationally restrained scaffold, which can reduce the entropic penalty upon binding to a target, leading to higher potency.

Numerous FDA-approved drugs, such as the FLT3 inhibitor Gilteritinib (used in acute myeloid leukemia) and the anticonvulsant Topiramate , feature a tetrahydropyran (or related pyranose) ring, underscoring the scaffold's proven value in successful drug design.[1]

Conclusion

This compound is more than a simple alkyl halide; it is a strategically designed synthetic intermediate that provides access to the medicinally relevant tetrahydropyran scaffold. Its structure, confirmed by a suite of spectroscopic methods, is characterized by a chiral center at C2 and a highly reactive C-I bond. A clear understanding of its structure, conformational behavior, and predictable reactivity allows chemists to confidently employ it in the synthesis of complex molecules. For professionals in drug discovery, this reagent represents a valuable tool for modulating physicochemical properties and exploring new chemical space in the quest for novel therapeutics.

References

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermediates. [Link]

-

NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]

-

Procter, D. J., et al. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Royal Society of Chemistry. [Link]

-

NIST WebBook. Tetrahydropyran. [Link]

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. CAS 101691-94-5: 4-(IODOMETHYL)TETRAHYDRO-2H-PYRAN [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. compoundchem.com [compoundchem.com]

- 7. Tetrahydropyran(142-68-7) IR Spectrum [chemicalbook.com]

- 8. Tetrahydropyran [webbook.nist.gov]

- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]

- 10. 4-(Iodomethyl)tetrahydro-2H-pyran | 101691-94-5 [chemicalbook.com]

- 11. 4-(Iodomethyl)tetrahydro-2H-pyran synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Iodomethyl)tetrahydropyran: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(iodomethyl)tetrahydropyran, a versatile reagent in modern organic synthesis. We will delve into its chemical and physical properties, detailed synthetic protocols, reactivity, and its applications, particularly in the context of pharmaceutical research and development.

Introduction: The Synthetic Utility of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide array of natural products and pharmaceuticals, valued for its conformational stability and potential for hydrogen bonding interactions.[1][2][3] The introduction of a reactive iodomethyl group at the 2-position of the THP ring furnishes a powerful building block, this compound, for the construction of more complex molecular architectures. This guide aims to be an essential resource for chemists utilizing this valuable synthetic intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the iodine atom significantly increases the molecule's density and refractive index compared to its lighter halogen analogs.

| Property | Value | Source(s) |

| CAS Number | 43216-12-2 | [4] |

| Molecular Formula | C₆H₁₁IO | [4] |

| Molecular Weight | 226.06 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229.1 °C at 760 mmHg | [5] |

| Density | 1.645 g/cm³ | [5] |

| Refractive Index | 1.528 | [5] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and product confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environments. The spectrum is characterized by a series of multiplets in the aliphatic region corresponding to the tetrahydropyran ring protons and a downfield doublet for the iodomethyl protons.

-

~3.2-4.0 ppm (m, 3H): These multiplets arise from the protons on the carbons adjacent to the oxygen atom (C2-H and C6-H₂).

-

~1.2-1.9 ppm (m, 6H): This complex region corresponds to the remaining protons on the tetrahydropyran ring (C3-H₂, C4-H₂, and C5-H₂).

-

~3.1-3.4 ppm (m, 2H): This multiplet is assigned to the diastereotopic protons of the iodomethyl group (-CH₂I). The downfield shift is due to the deshielding effect of the adjacent iodine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

-

~78-82 ppm: Chemical shift for the carbon bearing the iodomethyl group (C2).

-

~67-71 ppm: Chemical shift for the other carbon adjacent to the ring oxygen (C6).

-

~20-35 ppm: A cluster of peaks for the remaining methylene carbons of the tetrahydropyran ring (C3, C4, C5).

-

~5-10 ppm: Chemical shift for the iodomethyl carbon (-CH₂I), significantly shifted upfield by the heavy iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum is a useful tool for identifying the functional groups present. Key absorptions for this compound include:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations of the aliphatic CH₂ groups.

-

1100-1050 cm⁻¹: A strong, characteristic C-O-C stretching vibration of the cyclic ether.

-

~1200 cm⁻¹: C-I stretching vibration, which is often weak and may be difficult to assign definitively.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 226. The fragmentation pattern is expected to be dominated by the loss of an iodine atom and cleavage of the tetrahydropyran ring.

-

m/z 226: Molecular ion (M⁺).

-

m/z 99: Loss of iodine radical ([M-I]⁺), a prominent peak due to the facile cleavage of the C-I bond.

-

m/z 85: A common fragment for tetrahydropyran derivatives, corresponding to the tetrahydropyranylmethyl cation.

Synthesis and Purification

The most common and efficient method for the preparation of this compound is the iodination of its corresponding alcohol, tetrahydropyran-2-methanol.

Synthesis of the Precursor: Tetrahydropyran-2-methanol

Tetrahydropyran-2-methanol can be synthesized via the hydroboration-oxidation of 3,4-dihydro-2H-pyran.

Caption: Synthesis of Tetrahydropyran-2-methanol.

Experimental Protocol:

-

To a solution of 3,4-dihydro-2H-pyran in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of borane-THF complex (BH₃·THF) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford tetrahydropyran-2-methanol.

Iodination of Tetrahydropyran-2-methanol

The conversion of the primary alcohol to the corresponding iodide is typically achieved using triphenylphosphine and iodine.

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a solution of triphenylphosphine in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole.

-

Cool the mixture to 0 °C and add iodine portion-wise.

-

Add a solution of tetrahydropyran-2-methanol in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Applications

The primary reactivity of this compound stems from the excellent leaving group ability of the iodide ion, making it a superb substrate for Sₙ2 reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes substitution with a wide range of nucleophiles, enabling the introduction of the tetrahydropyran-2-ylmethyl moiety into various molecular scaffolds.

Sources

- 1. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Gilteritinib synthesis - chemicalbook [chemicalbook.com]

- 4. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 5. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]

An In-depth Technical Guide to the Synthesis of 2-(Iodomethyl)tetrahydropyran from Tetrahydrofurfuryl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(iodomethyl)tetrahydropyran, a valuable synthetic intermediate, from the bio-renewable starting material, tetrahydrofurfuryl alcohol. The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. This document delves into the prevalent methodologies, with a primary focus on the Appel reaction, which offers a mild and efficient route that minimizes potential side reactions. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, potential competing pathways, such as acid-catalyzed ring expansion, are examined to provide a complete understanding of the reaction landscape. Safety protocols and characterization of the final product are also thoroughly addressed.

Introduction: Strategic Importance and Synthetic Overview

Tetrahydrofurfuryl alcohol (THFA) is a readily available, bio-based chemical derived from the catalytic hydrogenation of furfural.[1] Its conversion to this compound transforms a simple alcohol into a highly reactive electrophile, primed for nucleophilic substitution reactions.[2] The resulting iodinated compound is a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the introduction of the tetrahydropyran moiety can impart desirable pharmacokinetic properties.

The core chemical challenge lies in the efficient substitution of the primary hydroxyl group of THFA with an iodine atom. While several methods exist for converting alcohols to alkyl iodides, the choice of reagent and conditions is paramount to avoid undesirable side reactions.[3][4][5] The primary methods considered for this transformation include:

-

The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild, neutral conditions.[6][7][8] It typically proceeds via an Sₙ2 mechanism, which is ideal for primary alcohols like THFA.

-

The Mitsunobu Reaction: While highly versatile, this reaction involves an azodicarboxylate (like DEAD or DIAD) and PPh₃.[9][10][11][12] It is more complex, generates significant byproducts that can complicate purification, and is generally employed when stereochemical inversion of a secondary alcohol is required.[13]

-

Acid-Mediated Methods: Using reagents like hydrogen iodide (HI) or an alkali iodide with a strong acid can also effect the transformation.[4][5] However, these harsh acidic conditions can promote side reactions, most notably the ring expansion of the tetrahydrofuran ring to a more stable tetrahydropyran ring through a different pathway.[14][15]

Given the primary alcohol nature of THFA and the desire to avoid skeletal rearrangement, the Appel reaction emerges as the most strategic and reliable approach. This guide will therefore focus principally on this methodology.

The Appel Reaction: A Mechanistic and Practical Deep Dive

The Appel reaction provides a robust and high-yielding pathway for the conversion of primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration for chiral centers.[16][17] When applied to THFA, it facilitates a direct Sₙ2 displacement, preserving the carbon skeleton.

The Underlying Mechanism

The reaction proceeds through the formation of a key intermediate, an alkoxyphosphonium iodide salt. This intermediate effectively converts the poor hydroxyl leaving group (-OH) into an excellent leaving group (⁻O-PPh₃⁺), which is readily displaced by the iodide nucleophile.

The key steps are as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks molecular iodine to form an initial phosphonium iodide species.

-

Formation of the Alkoxyphosphonium Salt: The alcohol (THFA) attacks the activated phosphorus center. To drive the reaction and neutralize the generated HI, a mild, non-nucleophilic base like imidazole is crucial. This forms the key alkoxyphosphonium iodide intermediate.

-

Sₙ2 Displacement: The iodide ion (I⁻), a potent nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This Sₙ2 displacement results in the formation of the desired this compound and the highly stable triphenylphosphine oxide (TPPO) as a byproduct.[6][7]

The formation of the strong phosphorus-oxygen double bond in TPPO is a significant thermodynamic driving force for the reaction.[7]

Visualization of the Reaction Pathway

Caption: Mechanism of the Appel Reaction for Iodination.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high fidelity and yield. Adherence to the described steps is critical for success.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Tetrahydrofurfuryl alcohol | 102.13 | 5.00 g | 48.95 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 14.10 g | 53.75 | 1.1 |

| Iodine (I₂) | 253.81 | 13.68 g | 53.90 | 1.1 |

| Imidazole | 68.08 | 3.67 g | 53.90 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated Na₂S₂O₃ (aq) | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (14.10 g) and imidazole (3.67 g). Dissolve the solids in dichloromethane (150 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.

-

Reagent Addition: Add iodine (13.68 g) portion-wise over 20 minutes. The solution will turn dark brown, and a yellow precipitate may form. Stir for an additional 15 minutes at 0 °C.

-

Substrate Addition: In a separate beaker, dissolve tetrahydrofurfuryl alcohol (5.00 g) in dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes using an addition funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Cool the reaction mixture again to 0 °C. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark brown color of excess iodine dissipates, resulting in a colorless to pale yellow solution.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[16]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. A viscous oil containing the crude product and triphenylphosphine oxide will be obtained.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes). The product, this compound, is typically a colorless to pale yellow liquid.[2]

Visualization of the Experimental Workflow

Caption: Experimental Workflow for the Appel Iodination.

Competing Pathways: The Risk of Ring Expansion

While the Appel reaction favors direct substitution, it is crucial for the synthetic chemist to be aware of potential alternative reaction pathways. Under acidic conditions, tetrahydrofurfuryl alcohol is known to undergo a ring expansion to form tetrahydropyran derivatives.[14][15]

This rearrangement is believed to proceed via protonation of the hydroxyl group, followed by loss of water to form a primary carbocation. This unstable carbocation can then rearrange through a 1,2-hydride shift and subsequent ring expansion to yield a more stable secondary oxonium ion within a six-membered ring, which can then be trapped by a nucleophile.

The use of imidazole in the Appel protocol is a critical design choice to prevent this outcome.[6][16] Imidazole acts as a proton sponge, scavenging any HI that may be formed in situ, thereby maintaining neutral reaction conditions and suppressing the acid-catalyzed rearrangement pathway.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Chemical Formula | C₆H₁₁IO[2][18] |

| Molecular Weight | 226.06 g/mol [18] |

| Appearance | Colorless to pale yellow liquid[2] |

| Storage | Store at 4°C, protected from light[18] |

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be performed to confirm the structure and rule out the presence of rearranged isomers or other impurities.

Safety and Handling

Proper safety precautions are mandatory when performing this synthesis.

-

General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[19][20]

-

Reagent-Specific Hazards:

-

Iodine (I₂): Harmful if inhaled or in contact with skin. It is toxic to aquatic life and can cause stains. Avoid creating dust or vapors.[21][22][23]

-

Triphenylphosphine (PPh₃): Can cause skin, eye, and respiratory irritation.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from tetrahydrofurfuryl alcohol is a valuable transformation that provides access to a versatile synthetic intermediate from a renewable feedstock. The Appel reaction stands out as the method of choice, offering mild conditions, high yields, and excellent control over the chemical outcome. By understanding the reaction mechanism and the causality behind the experimental design—particularly the role of imidazole in preventing acid-catalyzed side reactions—researchers can reliably execute this synthesis. The detailed protocol and safety guidelines presented in this document provide a robust framework for the successful and safe production of this compound in a laboratory setting.

References

-

Alcohol to Iodide - Common Conditions . Organic Chemistry Portal. [Link]

-

Bartoli, G., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile . The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]

-

Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide . (2020). YouTube. [Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction . Organic Synthesis. [Link]

-

Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2) . (2023). Chemia. [Link]

-

Appel reaction . Wikipedia. [Link]

-

One method to convert an alcohol into an alkyl iodide is by using... . Pearson+. [Link]

-

Appel Reaction . Organic Chemistry Portal. [Link]

-

Appel Reaction . SynArchive. [Link]

-

Mitsunobu reaction . Wikipedia. [Link]

-

Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides . (2012). University of Northern Colorado. [Link]

-

Mitsunobu Reaction . Organic Chemistry Portal. [Link]

-

The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications . (2021). Molecules, 26(16), 4979. [Link]

-

The Mitsunobu Reaction . Chemistry Steps. [Link]

-

Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition . (2021). Catalysts, 11(11), 1395. [Link]

-

SAFETY DATA SHEET - Iodine Potassium Iodide Solution . Science Company. [Link]

-

Student safety sheets 56 Iodine . CLEAPSS Science. [Link]

-

(PDF) Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition . ResearchGate. [Link]

-

ICSC 0167 - IODINE . International Chemical Safety Cards (ICSCs). [Link]

-

SDS- Iodine Solution - Safety Data Sheet . [Link]

-

TETRAHYDROFURFURYL ALCOHOL . Ataman Kimya. [Link]

-

Catalytic Conversion Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol and 2-Methylfuran at Terrace, Step, and Corner Sites on Ni . (2018). ACS Catalysis, 8(11), 10343–10354. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. youtube.com [youtube.com]

- 5. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 6. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 13. digscholarship.unco.edu [digscholarship.unco.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Appel Reaction [organic-chemistry.org]

- 18. chemscene.com [chemscene.com]

- 19. aldon-chem.com [aldon-chem.com]

- 20. medline.com [medline.com]

- 21. science.cleapss.org.uk [science.cleapss.org.uk]

- 22. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 23. edvotek.com [edvotek.com]

physical properties of 2-(iodomethyl)oxane

An In-depth Technical Guide to the Physical Properties of 2-(Iodomethyl)oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Iodomethyl)oxane, also known as 2-(iodomethyl)tetrahydropyran, is a halogenated heterocyclic compound with significant potential as a reactive intermediate in organic synthesis.[1] Its structure, featuring a stable oxane (tetrahydropyran) ring appended with a reactive iodomethyl group, makes it a valuable building block for introducing the tetrahydropyran motif into more complex molecules, a common scaffold in pharmaceuticals and natural products.[1] Understanding the core physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the purification of its reaction products.

This guide provides a comprehensive overview of the known and predicted physical characteristics of 2-(iodomethyl)oxane (CAS No: 43216-12-2). It is structured to deliver not just data, but the scientific context and experimental rationale required for practical laboratory application.

Core Physicochemical Properties

The fundamental physical constants of a compound govern its behavior in different environments, influencing everything from reaction kinetics to downstream processing. The properties for 2-(iodomethyl)oxane are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁IO | [2][3] |

| Molecular Weight | 226.06 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.645 g/cm³ | [2] |

| Boiling Point | 229.1°C @ 760 mmHg; 60-64°C @ 6 Torr | [2][4] |

| Flash Point | 92.4°C | [2] |

| Refractive Index | 1.528 | [2] |

| XLogP3 | 1.99 | [2] |

The high boiling point at atmospheric pressure is characteristic of a molecule with a significant molecular weight and polarity imparted by the ether oxygen and the large, polarizable iodine atom.[2] The reduced pressure boiling point is critical data for purification by vacuum distillation, a necessary technique to avoid thermal decomposition. The density, significantly higher than water, is expected due to the presence of the heavy iodine atom. The XLogP3 value suggests moderate lipophilicity, indicating that the compound will have good solubility in a range of common organic solvents.[2]

Structural & Spectroscopic Analysis

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the iodomethyl group (-CH₂I) would likely appear as a multiplet due to coupling with the proton at the C2 position of the oxane ring. The protons on the oxane ring itself (positions 2 through 6) would exhibit complex splitting patterns and diastereotopic relationships, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon spectrum should be more straightforward, with six distinct signals corresponding to each carbon atom. The carbon of the -CH₂I group would be significantly shifted upfield due to the shielding effect of the iodine atom. The C2 carbon, bonded to both the oxygen and the iodomethyl-substituted carbon, would appear in the characteristic region for carbons in an ether linkage.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations just below 3000 cm⁻¹. The most diagnostic peak would be the strong C-O-C stretching band, characteristic of ethers, typically found in the 1150-1085 cm⁻¹ region. A C-I stretching frequency would also be present but is typically weak and falls in the fingerprint region (below 600 cm⁻¹), making it less useful for routine identification.

-

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M⁺) peak at m/z 226.[2][3] A prominent fragmentation pattern would be the loss of an iodine atom ([M-127]⁺), leading to a peak at m/z 99. Another expected fragmentation would be the cleavage of the C-C bond between the ring and the iodomethyl group, also yielding the m/z 99 fragment, corresponding to the tetrahydropyranylmethyl cation.

The logical workflow for confirming the identity and purity of a synthesized batch of 2-(iodomethyl)oxane would follow a standard characterization cascade.

Caption: Workflow for Synthesis and Characterization.

Handling, Storage, and Safety

As a reactive organoiodide, 2-(iodomethyl)oxane requires careful handling to ensure user safety and maintain compound integrity.

-

Safety Precautions: The compound is classified as hazardous. GHS hazard statements indicate it may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][5] Therefore, handling should always occur within a certified chemical fume hood. Personal protective equipment (PPE) is mandatory, including:

-

Storage and Stability: Organoiodides can be sensitive to light and heat. The compound should be stored in a dark place, under an inert atmosphere (e.g., argon or nitrogen).[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[4] Commercial sources often supply this reagent stabilized with copper chips to quench radical species that can lead to decomposition.[1]

The relationship between the compound's hazards and the required safety protocols is a direct causal link.

Caption: Hazard-Control Relationship Diagram.

Experimental Methodologies for Property Determination

To ensure data trustworthiness, physical properties must be determined using validated, reproducible methods. The following protocols are standard for a liquid compound of this nature.

Protocol 1: Determination of Boiling Point at Reduced Pressure

-

Causality: Vacuum distillation is employed to prevent thermal decomposition that can occur at the high atmospheric boiling point. This method allows for the determination of the boiling point at a specific, controlled pressure.

-

Methodology:

-

Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

-

Place a small sample (1-2 mL) of 2-(iodomethyl)oxane and a magnetic stir bar into the distillation flask.

-

Connect the apparatus to a vacuum pump protected by a cold trap. A digital vacuum gauge must be placed in-line between the apparatus and the pump.

-

Slowly evacuate the system to the desired pressure (e.g., 6 Torr).[4]

-

Begin heating the distillation flask using a heating mantle with continuous stirring.

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at the recorded pressure.

-

Allow the apparatus to cool completely before slowly re-introducing air to the system.

-

Protocol 2: Measurement of Density

-

Causality: Density is an intrinsic property useful for identity confirmation and for converting between mass and volume. A pycnometer (specific gravity bottle) provides a highly accurate and reproducible measurement.

-

Methodology:

-

Clean and thoroughly dry a pycnometer of a known volume (e.g., 5 mL).

-

Measure the mass of the empty, dry pycnometer on an analytical balance.

-

Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 20°C) in a water bath. Ensure no air bubbles are present.

-

Measure the mass of the water-filled pycnometer. Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

Thoroughly dry the pycnometer again.

-

Fill the pycnometer with 2-(iodomethyl)oxane, equilibrate to the same temperature, and measure its mass.

-

Calculate the density by dividing the mass of the compound by the calibrated volume of the pycnometer.

-

Protocol 3: Determination of Refractive Index

-

Causality: The refractive index is a measure of how light propagates through a substance and is highly sensitive to purity. It serves as a quick and non-destructive quality control check.

-

Methodology:

-

Calibrate a digital refractometer using a standard reference material (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Apply 1-2 drops of 2-(iodomethyl)oxane to the surface of the prism.

-

Close the cover and allow the sample temperature to stabilize to the instrument's set point (typically 20°C or 25°C).

-

Record the refractive index reading. The value should be compared to the literature value of 1.528.[2]

-

References

- 1. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 2-(IODOMETHYL)OXANE | CAS 43216-12-2 [matrix-fine-chemicals.com]

- 4. This compound CAS#: 43216-12-2 [m.chemicalbook.com]

- 5. 43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran - AiFChem [aifchem.com]

- 6. benchchem.com [benchchem.com]

2-(iodomethyl)tetrahydropyran stability and storage conditions

An In-depth Technical Guide: Optimizing the Stability and Storage of 2-(Iodomethyl)tetrahydropyran for Research and Development

Abstract

This compound is a valuable reagent in organic synthesis, prized for its role as an alkylating agent in the formation of complex molecules, including pharmaceuticals and agrochemicals.[1] However, its utility is intrinsically linked to its chemical stability. The presence of a highly reactive iodomethyl group appended to a stable tetrahydropyran core presents unique challenges for storage and handling.[1][2] This technical guide provides a comprehensive analysis of the factors governing the stability of this compound. We will explore the chemical basis of its reactivity, detail the primary degradation pathways, and establish field-proven protocols for optimal storage, handling, and quality assessment to ensure its integrity and performance in sensitive applications.

Introduction to this compound: A Profile

This compound, also known as 2-(iodomethyl)oxane, is a heterocyclic organic compound. It consists of a saturated six-membered tetrahydropyran (THP) ring, which provides a stable scaffold, and a pendant iodomethyl group at the 2-position, which serves as the primary site of chemical reactivity.[1][3] This structural combination makes it a useful building block for introducing the tetrahydropyranyl moiety into larger molecules through nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 43216-12-2 | [4][5] |

| Molecular Formula | C₆H₁₁IO | [4] |

| Molecular Weight | 226.06 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 229.1°C at 760 mmHg | [6] |

| Density | 1.645 g/cm³ | [6] |

The Chemical Basis of (In)stability: A Tale of Two Moieties

The stability profile of this compound is best understood by examining its two key structural components: the robust tetrahydropyran ring and the highly reactive iodomethyl group.

The Tetrahydropyran Core: An Anchor of Stability

The tetrahydropyran ring is a saturated cyclic ether. Six-membered rings like THP are known to be highly stable, exhibiting minimal ring strain, akin to cyclohexane.[2] The THP moiety itself is so stable against a wide range of non-acidic reagents that it is frequently employed as a protecting group for alcohols in complex multi-step syntheses.[7][8] It is resilient to strongly basic conditions, organometallic reagents (below 0°C), hydrides, and various alkylating and acylating agents.[7][8] This inherent stability means the ring structure is unlikely to be the point of failure under typical storage and reaction conditions.

The Iodomethyl Substituent: The Locus of Reactivity

The primary source of instability in the molecule is the carbon-iodine (C-I) bond. Among the common haloalkanes, the C-I bond is the longest and weakest.[9] This weakness dictates the compound's reactivity and its susceptibility to degradation.

-

Nucleophilic Substitution: The slightly positive (electrophilic) carbon atom bonded to iodine is a prime target for nucleophiles. This facilitates SN2 reactions, where the iodide ion serves as an excellent leaving group.[1][10]

-

Radical Decomposition: The low bond dissociation energy of the C-I bond makes it susceptible to homolytic cleavage when exposed to energy, such as ultraviolet (UV) light or heat. This generates a primary alkyl radical and an iodine radical, initiating decomposition cascades. The formation of molecular iodine (I₂) from these radicals is a common cause of the characteristic yellow or brown discoloration seen in degraded samples.

Diagram 1: Key structural features governing the stability of this compound.

Factors Influencing Decomposition and Degradation Pathways

Several environmental factors can accelerate the degradation of this compound. Understanding these is critical to establishing proper storage protocols.

Temperature

Elevated temperatures provide the energy necessary to overcome the activation barrier for decomposition reactions, including C-I bond cleavage. While stable at room temperature for short periods (e.g., during shipping), long-term storage requires refrigeration to minimize thermal degradation.[4] Some suppliers recommend freezer storage at or below -20°C for maximum shelf life.[5]

Light

Exposure to light, particularly in the UV spectrum, is highly detrimental. Photons can induce homolytic cleavage of the C-I bond, initiating radical chain reactions that lead to polymerization, discoloration, and the formation of hydrogen iodide (HI) if a hydrogen source is available.[11] This is the primary reason for the universal recommendation to store the compound protected from light.[4][5]

Atmospheric Exposure

-

Moisture: While primary haloalkanes are not rapidly hydrolyzed, prolonged contact with moisture can lead to slow formation of the corresponding alcohol (2-(hydroxymethyl)tetrahydropyran) and hydrogen iodide. The generated HI is acidic and can potentially catalyze further degradation. The safety data sheet for the related isomer, 4-(iodomethyl)tetrahydropyran, explicitly notes that it is moisture-sensitive.[11]

-

Oxygen: The presence of oxygen is particularly problematic if radical species are formed via light or heat, as it can lead to oxidative degradation pathways. Storing under an inert atmosphere (e.g., argon or nitrogen) displaces oxygen and moisture, providing a superior protective environment.[5]

Chemical Incompatibility

The compound should not be stored in proximity to strong bases, amines, or strong oxidizing agents, as these can react vigorously.[11] Bases and amines are nucleophilic and will readily displace the iodide.[11]

Diagram 3: Recommended workflow for handling this compound.

Quality Assessment and Monitoring

Regularly assessing the quality of this compound is crucial, especially before use in a critical synthesis step.

Visual Inspection

The simplest check is visual. A pure compound should be a colorless to very pale yellow liquid. [1]The development of a significant yellow, orange, or brown color is a clear indicator of decomposition and the formation of molecular iodine (I₂). If significant discoloration is observed, the reagent's purity is questionable.

Protocol: Purity Assessment by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and rapid tool to assess the purity and identify potential degradation products.

Objective: To confirm the identity and estimate the purity of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pasteur pipette

-

NMR Spectrometer

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve a small drop (approx. 5-10 mg) of the this compound sample in ~0.7 mL of CDCl₃.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Data Analysis:

-

Confirm Identity: Compare the acquired spectrum to a reference spectrum. Key signals for the pure compound include multiplets for the tetrahydropyran ring protons and a characteristic doublet for the -CH₂I protons.

-

Check for Impurities: Look for unexpected peaks. The primary degradation product, 2-(hydroxymethyl)tetrahydropyran, will show a distinct set of signals, including a new -CH₂OH group and a hydroxyl proton signal. The presence of HI can cause significant broadening of nearby signals.

-

Purity Estimation: If an internal standard of known concentration is added, the purity can be quantified through integration. Otherwise, a qualitative assessment can be made by comparing the integration of impurity peaks to the main product peaks.

-

Conclusion

The stability of this compound is a delicate balance dictated by the robust nature of its THP ring and the inherent reactivity of its C-I bond. While a highly useful synthetic intermediate, its integrity is threatened by exposure to heat, light, and atmospheric contaminants. Adherence to stringent storage and handling protocols—specifically, storage at low temperatures (-20°C), in the dark, under an inert atmosphere, and with a copper stabilizer—is paramount for preserving its quality. Regular quality control checks, such as visual inspection and NMR analysis, provide the necessary validation that the reagent is fit for purpose, ensuring reproducibility and success in research and drug development endeavors.

References

-

Tetrahydropyran . Wikipedia. [Link]

-

Tetrahydropyranyl Ethers . Organic Chemistry Portal. [Link]

-

Protecting Groups . Organic Synthesis. [Link]

-

Haloalkanes and Haloarenes Guide . Scribd. [Link]

-

Haloalkane: Meaning, Examples & Applications . StudySmarter. [Link]

-

Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]

-

Protecting Groups . Organic Chemistry Portal. [Link]

-

Development of new methods in tetrahydropyran ring synthesis . Nanyang Technological University. [Link]

-

Protecting group . Wikipedia. [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]

-

Stability of Halogenoalkanes . The Student Room. [Link]

-

Protecting Groups . University of Bristol. [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry . PMC. [Link]

-

Haloalkanes - Nomenclature, Isomerism, Preparation and Properties . The Chemistry Notes. [Link]

-

an introduction to halogenoalkanes (haloalkanes) . Chemguide. [Link]

- Production method for tetrahydro-2h-pyran derivative.

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study . MDPI. [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans . MDPI. [Link]

Sources

- 1. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. 43216-12-2|2-(Iodomethyl)tetrahydro-2H-pyran|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scribd.com [scribd.com]

- 11. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Safe Handling and Application of 2-(Iodomethyl)tetrahydropyran

Preamble: Situating 2-(Iodomethyl)tetrahydropyran in Modern Synthesis

This compound is a heterocyclic organic compound distinguished by a saturated six-membered oxane ring bearing an iodomethyl substituent at the C2 position.[1] Its significance in the fields of organic synthesis and medicinal chemistry stems from the inherent reactivity of the primary alkyl iodide. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This property establishes the molecule as a potent electrophile for introducing the tetrahydropyran-2-ylmethyl moiety, a valuable structural motif in complex molecule synthesis.

Unlike 3,4-dihydropyran, which is used to install the acid-labile tetrahydropyranyl (THP) protecting group on alcohols, this compound serves as an alkylating agent to form stable ether, ester, or carbon-carbon bonds.[1][2][3] The tetrahydropyran (THP) scaffold itself is of great interest in drug discovery, where it can act as a bioisostere for a cyclohexane ring, potentially improving physicochemical properties such as solubility and metabolic stability, while the ring oxygen can serve as a hydrogen bond acceptor. This guide provides a comprehensive framework for the safe handling, strategic application, and disposal of this versatile synthetic building block, grounded in established safety protocols and chemical principles.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the bedrock of its safe utilization. Although toxicological properties have not been exhaustively investigated for this specific isomer, data from supplier Safety Data Sheets (SDS) and related compounds provide a clear directive for cautious handling.[4][5] The primary risks are associated with its corrosive nature and potential for harm upon contact or inhalation.

dot

Caption: Core chemical identity of this compound.

The following table synthesizes hazard information from multiple safety data sheets. It is critical to note that different suppliers may report slightly different classifications, and this summary represents a consolidation of known risks.

| Hazard Category | Classification & Statements | Pictograms | Primary Reference(s) |

| Acute Toxicity | Harmful if swallowed or if inhaled. (H302 + H332). Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331) has also been reported. | Skull and Crossbones, Exclamation Mark | [6][7][8] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. (H314). Causes skin irritation (H315). | Corrosive | [8][9] |

| Eye Damage/Irritation | Causes serious eye damage. (H318). Causes serious eye irritation (H319). | Corrosive | [5][6] |

| Respiratory Irritation | May cause respiratory irritation. (H335). | Exclamation Mark | [8] |

| Flammability | Flammable liquid and vapor (Category 3). | Flame | [4][6] |

Section 2: Self-Validating Handling and Storage Protocol

Adherence to a rigorous handling protocol is non-negotiable. The following procedures are designed as a self-validating system, where each step mitigates a specific risk identified in Section 1.

Engineering Controls & Personal Protective Equipment (PPE)

The causality for stringent controls is the compound's volatility and corrosivity. The primary objective is to prevent any physical contact or inhalation.

-

Primary Engineering Control: All manipulations involving this compound must be conducted within a certified chemical fume hood to provide adequate exhaust ventilation.[10] This is the most critical step in preventing respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Given the risk of severe eye damage, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities (>10 mL).[4][10]

-

Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Use chemical-resistant gloves (e.g., nitrile or neoprene, checking manufacturer compatibility charts) and ensure they are inspected before use. Employ proper glove removal technique to avoid skin contact.[4] For transfers or procedures with a higher splash risk, a chemically resistant apron is advisable.

-

Respiratory Protection: If for any reason work cannot be performed in a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4] Respirator use requires a formal institutional program, including fit testing and training.

Storage and Stability

Incorrect storage can lead to degradation and potentially hazardous situations.

-

General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable materials.[4][10]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or exothermic reactions.[10]

-

Stabilization: The compound may be supplied stabilized with copper chips to inhibit decomposition.[11][7] It should be stored protected from light.[11] The recommended storage temperature is often refrigerated (e.g., 4°C).[11]

Emergency Response Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

-

Spill Cleanup: Evacuate the area. Wear full PPE as described in section 2.1. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal.[4][10] Do not let the product enter drains.[4]

Section 3: Chemical Reactivity and Synthetic Application

The utility of this compound is dictated by the C-I bond, which makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

dot

Caption: Generalized workflow for the alkylation of a nucleophile.

This reactivity makes it an ideal reagent for constructing ether linkages, which are common in pharmacologically active molecules. The tetrahydropyran ring provides steric bulk and specific conformational constraints that can be crucial for binding to a biological target.

Field-Proven Protocol: Williamson Ether Synthesis with a Phenolic Substrate

This protocol describes a self-validating method for the O-alkylation of a phenol, a common transformation in drug development. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Objective: To synthesize 4-(tetrahydropyran-2-ylmethoxy)acetophenone from 4-hydroxyacetophenone.

Materials:

-

4-hydroxyacetophenone

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup (Inert Atmosphere): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Purge the flask with an inert gas (Argon or Nitrogen). Causality: The inert atmosphere prevents atmospheric moisture from quenching the base and reacting with the electrophile.

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the phenol). Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more reactive to deprotonate the phenol. It is also excellent for SN2 reactions.

-

Substrate Addition: Add this compound (1.2 eq) dropwise to the stirring suspension at room temperature. Causality: Adding the alkylating agent dropwise helps to control any potential exotherm. A slight excess ensures complete consumption of the limiting phenol.

-

Reaction & Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. Self-Validation: The reaction is complete when the starting phenol spot (visualized by UV light or iodine staining) is no longer visible, and a new, less polar product spot has appeared.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Causality: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KI).

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. Causality: The desired ether product is organic-soluble and will partition into the ethyl acetate layer, separating it from the aqueous-soluble salts and residual DMF.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine. Causality: The water washes remove residual DMF. The brine wash removes bulk water from the organic layer, initiating the drying process.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Causality: This removes all traces of water, which could interfere with characterization or subsequent reactions.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent. Self-Validation: Fractions are collected and analyzed by TLC to isolate the pure product, which can then be confirmed by NMR and Mass Spectrometry.

Section 4: Waste Management and Disposal

Responsible disposal is a critical component of the chemical lifecycle. All waste generated from the use of this compound must be treated as hazardous.

-

Waste Segregation: Do not mix waste containing this compound with other waste streams.[4] Keep it in its original or a properly labeled, sealed container.

-

Disposal Route: Dispose of contents and the container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[4][10] Never dispose of this chemical down the drain.

-

Contaminated Materials: Any materials used for cleanup (e.g., vermiculite, paper towels) and empty containers must also be disposed of as hazardous waste.

References

-

Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

Sources

- 1. CAS 43216-12-2: 2-(iodomethyl)tetrahydro-2H-pyran [cymitquimica.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 43216-12-2 | 2-(Iodomethyl)tetrahydro-2H-pyran - AiFChem [aifchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.ca [fishersci.ca]

- 11. chemscene.com [chemscene.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-(Iodomethyl)tetrahydropyran for Advanced Research

This guide provides an in-depth analysis of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safe handling protocols. The insights herein are grounded in established chemical principles and authoritative sources to ensure technical accuracy and practical utility in a laboratory setting.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the bedrock of reproducible science. The title compound is a saturated six-membered heterocycle containing one oxygen atom, known as a tetrahydropyran or oxane ring, substituted at the 2-position with an iodomethyl group.

The systematic IUPAC name for this compound is 2-(iodomethyl)tetrahydro-2H-pyran .[1][2] The "2H" specifies the position of the saturated carbon in the parent pyran ring before hydrogenation. According to the 2013 IUPAC recommendations, the preferred name for the saturated tetrahydropyran ring system is oxane .[3] Therefore, an equally valid and more modern IUPAC name is 2-(iodomethyl)oxane .[4][5]

For clarity and to prevent costly errors in procurement and synthesis, it is crucial to distinguish this compound from its constitutional isomer, 4-(iodomethyl)tetrahydropyran (CAS Number: 101691-94-5).[5][6][7][8] This guide focuses exclusively on the 2-substituted isomer.

Key Identifiers:

Physicochemical and Spectroscopic Data

Understanding the physical properties of a reagent is fundamental to its application in experimental design, particularly for reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 226.06 g/mol | [4][9] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.645 g/cm³ (Predicted) | [4] |

| Boiling Point | ~229.1 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | ~92.4 °C (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [4][9] |

| LogP (Partition Coefficient) | ~1.99 - 2.1 | [4][9] |

| Refractive Index | ~1.528 (Predicted) | [4] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a two-step sequence starting from the commercially available alcohol, (tetrahydro-2H-pyran-2-yl)methanol. This pathway involves the conversion of the primary alcohol into a superior leaving group, typically a sulfonate ester (tosylate or mesylate), followed by nucleophilic displacement with an iodide salt. This is a variation of the Finkelstein reaction, a cornerstone of halogen exchange chemistry.

The rationale for this two-step approach is rooted in the poor leaving group ability of the hydroxide ion (⁻OH). Converting it to a sulfonate ester dramatically enhances its lability, allowing the facile Sₙ2 displacement by the iodide nucleophile.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from analogous, well-documented syntheses of haloalkanes from alcohols.[6]

Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate intermediate, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude tosylate intermediate (1.0 eq) in acetone (~0.5 M).

-

Reagent Addition: Add sodium iodide (NaI, 3.0 eq). The large excess of NaI drives the equilibrium towards the product according to Le Châtelier's principle. Acetone is the ideal solvent as sodium tosylate is insoluble and precipitates, further driving the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC until the starting tosylate is consumed.[6]

-

Workup: Cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.[6] Concentrate the filtrate under reduced pressure.

-

Purification: Partition the residue between diethyl ether and water. Separate the layers and wash the organic phase with 10% sodium thiosulfate solution to remove any residual iodine, followed by a final wash with brine.[6][7]

-

Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the final product, this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Reactivity, Applications, and Mechanistic Insights

This compound is a valuable synthetic intermediate primarily due to the high reactivity of its carbon-iodine bond.[1]

-